molecular formula C22H24N6O B5329814 (4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B5329814
M. Wt: 388.5 g/mol
InChI Key: HJRACENGUJNYSV-UHFFFAOYSA-N
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Description

The compound (4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that features a combination of pyridazine, piperazine, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the 5-Methylpyridin-2-yl Group: This step involves the nucleophilic substitution reaction where the pyridazine core is reacted with 5-methylpyridin-2-amine in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The intermediate product is then reacted with piperazine under basic conditions to form the piperazine-linked pyridazine derivative.

    Formation of the Final Compound: The final step involves the reaction of the piperazine-linked intermediate with p-tolylmethanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis

Properties

IUPAC Name

(4-methylphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-3-6-18(7-4-16)22(29)28-13-11-27(12-14-28)21-10-9-20(25-26-21)24-19-8-5-17(2)15-23-19/h3-10,15H,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRACENGUJNYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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